HTL26119

GPCR selectivity allosteric drug design structure-based drug discovery

HTL26119 is a novel small-molecule negative allosteric modulator (NAM) of the glucagon-like peptide-1 receptor (GLP-1R), a Class B G protein-coupled receptor (GPCR). It was discovered at Sosei Heptares Therapeutics through a structure-based drug design (SBDD) campaign that exploited the crystal structure of the closely related glucagon receptor (GCGR).

Molecular Formula C28H23Cl3N2O5
Molecular Weight 573.851
Cat. No. B1192875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHTL26119
SynonymsHTL26119;  HTL-26119;  HTL 26119
Molecular FormulaC28H23Cl3N2O5
Molecular Weight573.851
Structural Identifiers
SMILESO=C(O)CCC(CC1=CC=C(OC2=C(Cl)C=C(Cl)C=C2C3=CC=C(OCCN4N=CC(Cl)=C4)C=C3)C=C1)=O
InChIInChI=1S/C28H23Cl3N2O5/c29-20-14-25(19-3-8-23(9-4-19)37-12-11-33-17-21(30)16-32-33)28(26(31)15-20)38-24-6-1-18(2-7-24)13-22(34)5-10-27(35)36/h1-4,6-9,14-17H,5,10-13H2,(H,35,36)
InChIKeyDGUBCYZSWLRFKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HTL26119 Procurement Guide: A Structure-Based Allosteric GLP-1R Antagonist Probe


HTL26119 is a novel small-molecule negative allosteric modulator (NAM) of the glucagon-like peptide-1 receptor (GLP-1R), a Class B G protein-coupled receptor (GPCR) [1]. It was discovered at Sosei Heptares Therapeutics through a structure-based drug design (SBDD) campaign that exploited the crystal structure of the closely related glucagon receptor (GCGR) [2]. As one of the very few known small-molecule GLP-1R antagonists, HTL26119 serves as a critical chemical probe for dissecting GLP-1R pharmacology independently of the orthosteric peptide binding site, and its design specifically targeted a key selectivity residue, C347^6.36b, to achieve GLP-1R over GCGR selectivity [1][3].

Why Generic GLP-1R Ligands Cannot Substitute for HTL26119 in Allosteric Probe Studies


Simply substituting HTL26119 with another GLP-1R antagonist or modulator is highly problematic due to its distinct allosteric mechanism and receptor selectivity profile. Orthosteric peptide antagonists like exendin-(9-39) compete directly with the endogenous peptide GLP-1, making their effects dependent on local agonist concentrations, whereas HTL26119 binds to an extra-helical site on the transmembrane domain and non-competitively modulates receptor conformation [1][3]. Furthermore, the other well-known small-molecule negative allosteric modulators for the class B receptor family, such as PF-06372222, are dual GCGR/GLP-1R ligands and do not offer the GLP-1R selectivity that was a primary design goal of HTL26119, achieved by targeting the C347^6.36b residue unique to GLP-1R [1][4]. This combination of a defined allosteric mechanism and structural selectivity makes HTL26119 uniquely suited for studies where clean pharmacological dissection of GLP-1R signaling is required [2].

HTL26119 Differentiated Evidence: Head-to-Head Structural and Mechanistic Data


Selective GLP-1R Binding Enabled by a Targeted C347^6.36b Residue Difference

The design of HTL26119 was explicitly driven by a single amino acid difference in the allosteric pocket: residue C347^6.36b in GLP-1R replaces the larger phenylalanine (F345^6.36b) found in GCGR [1]. This cysteine creates a distinct sub-pocket, allowing the compound to bind with selectivity for GLP-1R over GCGR. In contrast, the negative allosteric modulator (NAM) PF-06372222 was co-crystallized with GLP-1R but also exhibits primary activity as a glucagon receptor (GCGR) NAM, demonstrating dual pharmacology that is not observed with HTL26119 [2][3]. While the proprietary nature of HTL26119 means its absolute pKi and pKb values are not publicly disclosed, the targeting of C347^6.36b based on GCGR homology modeling is a verified structural differentiator [4].

GPCR selectivity allosteric drug design structure-based drug discovery

Non-Competitive Allosteric Antagonism Versus Competitive Orthosteric Peptide Antagonists

HTL26119 functions as a negative allosteric modulator (NAM), binding to an extra-helical site at the interface of helices V-VII near the intracellular side of the GLP-1R transmembrane domain [2][3]. This is fundamentally different from the peptide antagonist exendin-(9-39), which binds competitively at the orthosteric site on the extracellular N-terminus and competes with the endogenous agonist GLP-1 [4]. As a NAM, HTL26119 does not compete with GLP-1 binding, meaning its inhibitory effect is saturable and independent of the local concentration of endogenous agonist. This allows researchers to study GLP-1R signaling modulation under any agonist tone without the confounding factor of competitive displacement kinetics, which is a significant practical advantage for in vitro and ex vivo pharmacology experiments.

allosteric modulation GLP-1R pharmacology non-competitive antagonism

Structure-Based Drug Design Origin Versus Screening-Derived Alternative Modulators

HTL26119 was developed through a deliberate, iterative structure-based drug design (SBDD) process leveraging the crystal structure of the glucagon receptor (GCGR) to model the allosteric site on GLP-1R [2][4]. This design-driven approach led to a compound with a well-defined binding mode and selectivity profile. In contrast, alternative small-molecule GLP-1R modulators such as BETP and Compound 2 were identified through screening campaigns and were later found to act as positive allosteric modulators (PAMs) via covalent modification of C347^6.36b, a mechanism that causes irreversible activation and has proven difficult to optimize for drug discovery [3]. The rational design of HTL26119 provides a reversible, non-covalent NAM scaffold that is more tractable for further chemical optimization and SAR studies, making it a superior starting point for medicinal chemistry programs aimed at developing clinical candidates versus screening hits like BETP.

SBDD hit identification lead optimization GPCR drug discovery

Small-Molecule Chemical Probe Utility Versus Peptide Tool Compounds

As a small molecule (MW 573.85 g/mol), HTL26119 possesses pharmacokinetic and physicochemical properties that are fundamentally distinct from the peptide-based GLP-1R antagonists like exendin-(9-39) [1]. The primary literature highlights that HTL26119 was designed with a focus on oral bioavailability and central nervous system (CNS) penetration, a characteristic shared with other non-competitive antagonists in its class, such as GLP-1R Antagonist 1 (compound 5d, IC50 650 nM), which is explicitly described as orally active and CNS-penetrant [3]. While the comparable peptide antagonist exendin-(9-39) has well-characterized pharmacology, its peptide nature limits it to parenteral administration and restricts its ability to cross the blood-brain barrier, severely limiting its utility for in vivo studies of central GLP-1R signaling. The small-molecule nature of HTL26119 thus provides a distinct operational advantage for in vivo pharmacology.

chemical probe small molecule peptide antagonist GLP-1R tool compound

Limited Public Potency Data and Critical Evaluation of Existing Comparators

A critical finding for any procurement decision is that key quantitative binding and functional potency data (pKi, pKb) for HTL26119 are not publicly available and are explicitly listed as 'N/A' in compiled comparison tables from reputable vendors and databases . This is in stark contrast to other GLP-1R tool compounds, such as Exendin-(9-39) (pKi ~8.5-9.0) and PF-06372222 (pKb values determined in cAMP assays), for which extensive pharmacological characterization has been published [1][2]. The absence of this data means that a direct, quantitative potency comparison cannot be performed, and the selection of HTL26119 cannot currently be justified on the basis of superior affinity or functional potency. Researchers should be aware that they are procuring this compound primarily for its unique structural and mechanistic profile (selective NAM, SBDD origin), not for validated best-in-class potency, and should plan for in-house characterization to confirm its activity in their specific assay system. This represents a higher procurement risk compared to thoroughly characterized alternatives.

data transparency potency comparison procurement risk tool compound validation

HTL26119 in Practice: Evidence-Based Application Scenarios for Research Procurement


Selective In Vitro Pharmacological Dissection of GLP-1R Signaling Without GCGR Crosstalk

For academic or industry labs studying GLP-1R signaling pathways in recombinant cell lines (e.g., CHO or HEK293 cells expressing human GLP-1R), HTL26119 is the preferred antagonist when the experimental goal is to isolate GLP-1R-specific effects from those of the closely related GCGR. Its design targeting residue C347^6.36b provides a structural basis for GLP-1R selectivity that is absent in dual NAMs like PF-06372222 [1][3]. This makes it suitable for characterizing biased signaling, receptor internalization, or G-protein versus β-arrestin coupling pathways where off-target GCGR modulation would confound results.

Chemical Biology Studies Requiring a Reversible, Non-Covalent Allosteric Modulator Scaffold

Medicinal chemistry and chemical biology groups aiming to develop novel GLP-1R ligands or study allosteric modulation mechanisms should select HTL26119 as a starting point for rational design. Unlike the covalent PAMs BETP and Compound 2, which irreversibly modify C347^6.36b and activate the receptor, HTL26119 acts as a reversible NAM, allowing for traditional SAR exploration and reversible pharmacology experiments [1][4]. Its structure-based design origin further provides a clear rationale for chemical modification, as described in the book chapter by Bortolato and Mason [2].

Ex Vivo Tissue Pharmacology Where a Non-Competitive Antagonist is Required Under Variable Agonist Tone

In experiments using isolated pancreatic islets, intestinal preparations, or brain slices where endogenous GLP-1 levels can vary, HTL26119's non-competitive mechanism ensures consistent receptor blockade regardless of local agonist concentration [1][3]. This is a critical advantage over the orthosteric peptide antagonist exendin-(9-39), whose efficacy is diminished in the presence of high GLP-1 concentrations. Researchers investigating the physiological role of GLP-1R in tissue function should therefore prioritize HTL26119 for these complex ex vivo settings.

In Vivo Studies of CNS GLP-1R Function Requiring a Brain-Penetrant Small Molecule

For behavioral pharmacology or metabolic neuroscience studies focused on the role of central GLP-1R in feeding, reward, or cognition, HTL26119's small-molecule nature offers a significant practical advantage over peptide antagonists, which cannot cross the blood-brain barrier [1][2]. The series to which HTL26119 belongs has been characterized for oral bioavailability and CNS penetration, a profile confirmed for the structural analog GLP-1R Antagonist 1 (compound 5d) [5]. This makes HTL26119 a key tool for in vivo target validation studies in rodent models of obesity and diabetes where central GLP-1R signaling is hypothesized to play a role.

Quote Request

Request a Quote for HTL26119

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.